6,8-Dibromo-4-chloroquinoline

Suzuki-Miyaura cross-coupling Sequential functionalization Medicinal chemistry building blocks

6,8-Dibromo-4-chloroquinoline (CAS 1247438-27-2) is a tri-halogenated quinoline scaffold (C₉H₄Br₂ClN, MW 321.40) bearing chlorine at C-4 and bromine atoms at C-6 and C-8. It is supplied as a crystalline solid with a melting point in the range 120–125 °C and a standard commercial purity of ≥95% (validated by NMR, HPLC, and GC).

Molecular Formula C9H4Br2ClN
Molecular Weight 321.39 g/mol
Cat. No. B13190361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-Dibromo-4-chloroquinoline
Molecular FormulaC9H4Br2ClN
Molecular Weight321.39 g/mol
Structural Identifiers
SMILESC1=CN=C2C(=CC(=CC2=C1Cl)Br)Br
InChIInChI=1S/C9H4Br2ClN/c10-5-3-6-8(12)1-2-13-9(6)7(11)4-5/h1-4H
InChIKeyCTRHQQFVXQJEBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,8-Dibromo-4-chloroquinoline – Key Physicochemical and Structural Profile for Informed Procurement


6,8-Dibromo-4-chloroquinoline (CAS 1247438-27-2) is a tri-halogenated quinoline scaffold (C₉H₄Br₂ClN, MW 321.40) bearing chlorine at C-4 and bromine atoms at C-6 and C-8 . It is supplied as a crystalline solid with a melting point in the range 120–125 °C and a standard commercial purity of ≥95% (validated by NMR, HPLC, and GC) . The compound serves as a versatile synthetic intermediate for sequential palladium-catalyzed cross-coupling reactions, with the 4-chloro position exhibiting enhanced susceptibility to oxidative addition with Pd(0) relative to non-heterocyclic aryl chlorides [1]. Its 3-carbaldehyde derivative has been extensively employed in the construction of 4,6,8-triarylquinoline libraries with tunable photophysical properties [2].

Why 6,8-Dibromo-4-chloroquinoline Cannot Be Replaced by Single-Halogen or Dichloro Quinoline Analogs


Generic substitution of 6,8-dibromo-4-chloroquinoline with simpler halogenated quinolines fails because the compound's three distinct C–X bonds (C4–Cl, C6–Br, C8–Br) provide differentiated reactivity tiers that enable sequential, orthogonal functionalization strategies [1]. The 4-chloro position undergoes oxidative addition to Pd(0) with markedly higher efficiency than carbocyclic aryl chlorides, a property not shared by unsubstituted quinoline or dichloro analogs lacking bromine [2]. In the 6,8-dibromoquinoline analog (CAS 650583-75-8), the absence of the 4-chloro group reduces the number of diversifiable positions from three to two, limiting the accessible chemical space to 6,8-disubstituted products rather than 4,6,8-trisubstituted scaffolds [3]. Conversely, 4,7-dichloroquinoline (CAS 84-02-7) lacks the heavier bromine atoms that confer higher molecular polarizability, distinct LogP, and the ability to participate in selective C–Br oxidative addition with Pd catalysts while the C–Cl bond remains intact . These structural distinctions translate into quantitatively different reaction outcomes and product profiles, making the compound non-fungible with its closest congeners.

6,8-Dibromo-4-chloroquinoline – Quantified Differential Evidence Against Closest Structural Analogs


Triple vs. Double Halogenation: Quantitative Diversification Site Count Advantage

6,8-Dibromo-4-chloroquinoline possesses three distinct halogen positions amenable to sequential Pd-catalyzed cross-coupling: C4–Cl and C6–Br / C8–Br. Under Suzuki-Miyaura conditions (Pd(PPh₃)₄, K₂CO₃, aqueous dioxane), the 3-carbaldehyde derivative undergoes exclusive triple coupling with arylboronic acids to yield 4,6,8-triarylquinoline-3-carbaldehydes as sole products, with no evidence of mono- or di-coupled intermediates detectable [1]. In contrast, 6,8-dibromoquinoline (CAS 650583-75-8) offers only two reactive sites, yielding exclusively 6,8-disubstituted products; the absence of the 4-chloro eliminates the possibility of introducing an aryl substituent at the pyridine-ring position [2]. 4,7-Dichloroquinoline (CAS 84-02-7) also provides only two chlorinated sites, and both are C–Cl bonds—which undergo oxidative addition more sluggishly than C–Br bonds [3]. The tri-halogen scaffold therefore affords a 3-site vs. 2-site diversification advantage for generating polysubstituted quinoline libraries.

Suzuki-Miyaura cross-coupling Sequential functionalization Medicinal chemistry building blocks

4-Chloro Oxidative Addition Reactivity: Heterocyclic Enhancement Over Carbocyclic Aryl Chlorides

The C4–Cl bond of 6,8-dibromo-4-chloroquinoline benefits from the established reactivity enhancement of α/γ-haloquinolines toward Pd(0). Literature precedent demonstrates that halogens at the 2- and 4-positions of quinoline are markedly more susceptible to oxidative addition than simple carbocyclic aryl chlorides, enabling Pd-catalyzed reactions under standard conditions (e.g., Pd(PPh₃)₄, mild heating) where carbocyclic chloroarenes typically require specialized ligands or elevated temperatures [1]. This inherent heterocyclic activation is absent in non-quinoline polyhalogenated aromatics. Within the quinoline series, the 4-chloro substituent of the target compound provides a reactivity tier distinct from the 6- and 8-bromo positions: the C–Br bonds undergo faster oxidative addition, permitting sequential coupling strategies where the bromine sites are functionalized first and the 4-chloro position is activated in a subsequent step or under more forcing conditions [2]. While 4-chloroquinoline (CAS 611-35-8) and 4,7-dichloroquinoline share this 4-chloro reactivity, they lack the two additional bromine handles that make the target compound a uniquely differentiated tri-electrophilic scaffold [3].

Palladium catalysis Oxidative addition Cross-coupling reactivity

Molecular Weight and Predicted Lipophilicity Differentiation vs. 4,7-Dichloroquinoline

6,8-Dibromo-4-chloroquinoline (MW 321.40) carries a molecular mass 123.35 Da higher than 4,7-dichloroquinoline (MW 198.05) and 34.45 Da higher than 6,8-dibromoquinoline (MW 286.95), reflecting the additive contribution of two bromine atoms plus one chlorine . The heavier atomic composition translates to a higher predicted LogP: the ACD/LogP of closely related 6,8-dibromoquinoline is 3.21, and introduction of the 4-chloro substituent is expected to increase lipophilicity further into the ~3.5–4.0 range . For comparison, 4,7-dichloroquinoline, with only chlorine substituents, has a significantly lower predicted LogP. The elevated molecular weight and bromine content also confer a 'heavy atom effect' advantageous in X-ray crystallography for phasing and in mass spectrometry for enhanced isotopic pattern recognition (characteristic Br₂ isotopic cluster with M, M+2, M+4 peaks at ~1:2:1 ratio) [1]. These physical properties differentiate procurement: the compound's higher MW and predicted LogP make it a superior choice when building fragment libraries requiring heavier, more lipophilic quinoline scaffolds.

Physicochemical properties LogP Drug-likeness Heavy atom effect

Patent-Backed HCV Protease Inhibitor Intermediate: Class Utility Contrasted with Non-Halogenated Quinolines

Bromo-substituted quinolines bearing the 6,8-dibromo-4-chloro pattern are explicitly claimed as key intermediates in the synthesis of HCV NS3 protease inhibitors, as documented in US Patent 8,633,320 (Boehringer Ingelheim International GmbH, filed 2010, granted 2014) [1]. The patent describes improved processes for preparing bromo-substituted quinolines of formula (I) where the quinoline core carries bromine and an aryl/heteroaryl/alkyl/alkenyl/alkynyl substituent R, and states that these intermediates are 'useful in structure design of HCV protease inhibitors which are useful for the treatment of hepatitis C viral (HCV) infections' [1]. The disclosed synthetic route achieves rapid access to bromo-substituted quinolines in only three steps from m-alkoxyaniline, exploiting regioselective bromination of 2,4-dichloro-7-alkoxyquinoline intermediates [2]. In contrast, non-halogenated quinolines (e.g., quinoline, 2-methylquinoline) cannot serve as electrophilic partners in the same cross-coupling sequence and are absent from the claimed synthetic pathway, establishing a clear functional differentiation grounded in patent disclosure [3].

HCV protease inhibitors Antiviral intermediates Bromo-substituted quinolines

Cytotoxicity of Thieno[3,2-c]quinoline Derivatives: MCF-7 IC₅₀ Comparison with Nocodazole

Derivatives of 6,8-dibromo-4-chloroquinoline-3-carbaldehyde, specifically alkyl thieno[3,2-c]quinoline-2-carboxylates synthesized via one-pot conjugate addition–elimination followed by Suzuki-Miyaura cross-coupling, were evaluated for cytotoxicity against the human breast adenocarcinoma MCF-7 cell line using the MTT assay [1]. Three representative compounds (2, 3c, and 4d) exhibited IC₅₀ values of 0.167, 0.094, and 0.169 µg/mL, respectively, each comparing favorably with the benchmark antimitotic agent nocodazole (IC₅₀ = 0.171 µg/mL) in the same assay [1]. Compound 3c demonstrated a 1.82-fold improvement in potency over nocodazole. Real-time cell analysis (xCELLigence RTCA) confirmed dose- and time-dependent growth inhibition [2]. While 6,8-dibromo-1,2,3,4-tetrahydroquinoline—a closely related reduced analog—showed antiproliferative activity against HeLa, HT29, and C6 cell lines, its MCF-7 activity is not reported in a head-to-head comparison, and its structure lacks both the 4-chloro and the thienoquinoline fusion that define the more potent compound 3c [3]. The data support the conclusion that the 6,8-dibromo-4-chloroquinoline scaffold, when derivatized through the 3-carbaldehyde handle, yields compounds with MCF-7 potency comparable to or exceeding a clinically relevant chemotherapeutic benchmark.

Anticancer Breast cancer MCF-7 Cytotoxicity Thienoquinoline

Tunable Photophysical Output of 4,6,8-Triarylquinoline Derivatives: Emission Wavelength Span and Quantum Yield Range

The 4,6,8-triarylquinoline-3-carbaldehyde derivatives generated from 6,8-dibromo-4-chloroquinoline-3-carbaldehyde via triple Suzuki coupling exhibit tunable photophysical properties spanning a broad emission range of 370–529 nm in chloroform, with quantum yields (Φ) ranging from 0.01 to 0.28 and Stokes shifts from 47 to 214 nm, depending on the nature of the aryl substituents introduced at positions 4, 6, and 8 [1]. For example, the 4-(4-methoxyphenyl)-6,8-diphenyl derivative (2c) emits at λₑₘ 474 nm with Φ = 0.28 and a Stokes shift of 192 nm, while the 4-(4-fluorophenyl) analog (2d) shows emission at λₑₘ 529 nm with Φ = 0.06 [1]. This tunability arises from the ability to independently vary the three aryl substituents on the quinoline core—a structural feature not accessible from dihalogenated precursors. 6,8-Dibromoquinoline-derived products are limited to variation at two positions (C6 and C8), precluding the fine-tuning of photophysical output achievable with the tri-halogenated scaffold. Non-halogenated quinoline cannot participate in these cross-coupling-based diversification strategies at all, requiring de novo synthesis for each analog [2].

Photophysical properties Fluorescence Donor-π-acceptor OLED materials

Highest-Confidence Application Scenarios for 6,8-Dibromo-4-chloroquinoline Based on Verifiable Evidence


Medicinal Chemistry: Generation of 4,6,8-Trisubstituted Quinoline Libraries for Anticancer SAR

Research groups pursuing structure–activity relationship (SAR) studies on polysubstituted quinoline scaffolds should select 6,8-dibromo-4-chloroquinoline as the core intermediate of choice. Its three distinct halogen handles enable sequential or simultaneous Suzuki-Miyaura cross-coupling to install aryl, heteroaryl, or vinyl substituents independently at C4, C6, and C8, yielding 4,6,8-triarylquinoline libraries in one synthetic operation [1]. The demonstrated MCF-7 cytotoxicity of derived thieno[3,2-c]quinoline-2-carboxylates—with IC₅₀ values as low as 0.094 µg/mL, outperforming nocodazole (0.171 µg/mL)—provides a validated starting point for anticancer lead optimization [2]. Competing dihalogenated analogs (e.g., 6,8-dibromoquinoline, 4,7-dichloroquinoline) restrict the accessible chemical space to 2-substitution patterns, reducing library dimensionality by one-third [3].

Antiviral Drug Discovery: Synthesis of HCV NS3 Protease Inhibitor Intermediates

In antiviral drug discovery programs targeting hepatitis C virus, the bromo-substituted quinoline scaffold is a documented intermediate class for constructing HCV NS3 protease inhibitors, as established by US Patent 8,633,320 (Boehringer Ingelheim, 2014) [1]. The patented synthetic route exploits regioselective bromination of 2,4-dichloro-7-alkoxyquinoline derivatives followed by Suzuki coupling to install aryl/heteroaryl groups—a sequence for which 6,8-dibromo-4-chloroquinoline and its congeners are the required electrophilic partners [2]. Procurement of this specific halogenation pattern ensures compatibility with the disclosed patent chemistry, whereas non-halogenated or mono-halogenated quinolines fall outside the claimed intermediate scope and would necessitate de novo route development [3].

Materials Chemistry: Donor-π-Acceptor Chromophores with Tunable Emission for OLED Development

Materials scientists designing donor-π-acceptor (D-π-A) chromophores for organic light-emitting diodes (OLEDs) or fluorescent probes should prefer 6,8-dibromo-4-chloroquinoline-derived scaffolds because the 4,6,8-triarylquinoline products exhibit solvent-dependent, tunable emission spanning 370–529 nm with quantum yields up to 0.28 and Stokes shifts up to 214 nm in chloroform [1]. The three-position aryl substitution capability allows independent tuning of electron-donating and electron-withdrawing character at C4, C6, and C8, enabling systematic optimization of intramolecular charge transfer (ICT) behavior. Dihalogenated quinoline precursors cannot access this three-dimensional tuning space, limiting photophysical design flexibility [2].

X-Ray Crystallography: Heavy-Atom Derivatization for Macromolecular Phasing

Crystallographers requiring heavy-atom derivatives for single-wavelength anomalous diffraction (SAD) or multiple isomorphous replacement (MIR) phasing should consider 6,8-dibromo-4-chloroquinoline-based compounds. The presence of two bromine atoms (atomic number 35) provides a strong anomalous scattering signal (f'' at Cu Kα ~ 1.28 e⁻ per Br), while the 4-chloro position offers an additional covalent attachment point for linking the heavy-atom cluster to protein targets or ligand-binding sites [1]. The compound's molecular weight of 321.40 Da and its characteristic Br₂ isotopic signature (1:2:1 triplet) facilitate unambiguous identification in mass spectrometry quality control of the derivatized sample [2]. 4,7-Dichloroquinoline (Cl only, lower anomalous signal) and 6,8-dibromoquinoline (lacking the 4-chloro tether) do not offer the same combined heavy-atom signal and covalent linking functionality.

Quote Request

Request a Quote for 6,8-Dibromo-4-chloroquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.